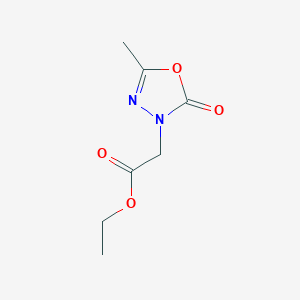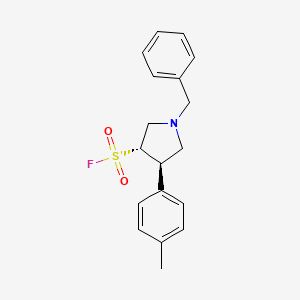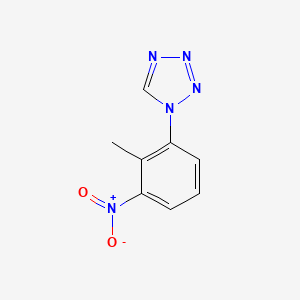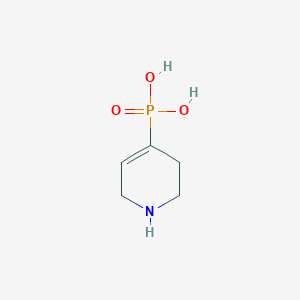
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate: is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure This compound is characterized by its molecular formula C8H11N2O3 and a molecular weight of 18518 g/mol
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and thiosemicarbazide.
Reaction Steps: The synthesis involves a series of steps, including condensation, cyclization, and esterification. The condensation of ethyl acetoacetate with thiosemicarbazide forms an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The final step involves esterification to produce the desired compound.
Reaction Conditions: The reaction conditions include heating the mixture under reflux, maintaining an acidic environment, and using solvents such as ethanol or methanol.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where the reaction mixture is heated and stirred continuously to ensure uniformity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to a different heterocyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of amides, esters, or ethers.
Scientific Research Applications
Chemistry: Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has shown potential as a bioactive molecule in biological studies, with applications in enzyme inhibition and receptor binding. Medicine: It is being investigated for its pharmacological properties, including its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate: The compound .
Ethyl 2-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)acetate: A structurally similar compound with a different oxadiazole ring.
Ethyl 2-(5-methyl-2-oxo-1,3-dioxol-4-yl)acetate: Another oxadiazole derivative with a different ring structure.
Uniqueness: this compound is unique in its specific substitution pattern and the presence of the methyl group on the oxadiazole ring, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-6(10)4-9-7(11)13-5(2)8-9/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGPGGRUJUCEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)OC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
phenyl-lambda6-sulfanone](/img/structure/B6600417.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)
![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)
![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)


methyl-lambda6-sulfanone](/img/structure/B6600476.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)
